pyCTZ (TFA)

説明

pyCTZ (Pyridyl Coelenterazine Trifluoroacetate) is a synthetic analog of native coelenterazine (CTZ), a luciferin substrate widely used in bioluminescence assays. Its molecular formula is C25H21ClN4O (with TFA as a counterion), and it has a molecular weight of 428.91 g/mol . Unlike native CTZ, pyCTZ (TFA) is specifically optimized for ATP-independent bioluminescence systems, such as LumiLuc luciferase, and pairs effectively with calcium-sensitive photoproteins like aequorin . The compound produces intense blue light emission upon enzymatic oxidation, making it valuable for calcium-sensing applications in cellular imaging and high-throughput screening .

PyCTZ (TFA) is typically supplied as a solid with enhanced aqueous solubility due to its trifluoroacetate salt formulation, which improves stability and compatibility with biological assays . Its design incorporates a pyridyl moiety, which may enhance binding affinity to luciferase variants compared to native CTZ .

特性

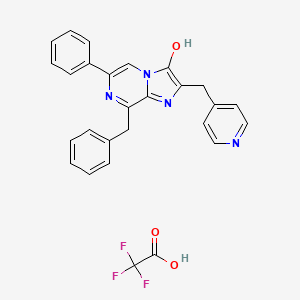

分子式 |

C27H21F3N4O3 |

|---|---|

分子量 |

506.5 g/mol |

IUPAC名 |

8-benzyl-6-phenyl-2-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-3-ol;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C25H20N4O.C2HF3O2/c30-25-22(16-19-11-13-26-14-12-19)28-24-21(15-18-7-3-1-4-8-18)27-23(17-29(24)25)20-9-5-2-6-10-20;3-2(4,5)1(6)7/h1-14,17,30H,15-16H2;(H,6,7) |

InChIキー |

ZTKSRTITFSFDMA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=NC=C4)C5=CC=CC=C5.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

準備方法

The synthesis of pyCTZ (TFA) involves the preparation of Pyridyl Coelenterazine, followed by its conversion to the trifluoroacetic acid salt. The synthetic route typically includes the following steps:

Synthesis of Pyridyl Coelenterazine: This involves the reaction of a pyridyl derivative with Coelenterazine under specific conditions.

Conversion to Trifluoroacetic Acid Salt: The Pyridyl Coelenterazine is then treated with trifluoroacetic acid to form pyCTZ (TFA).

Industrial production methods for pyCTZ (TFA) are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production .

化学反応の分析

Esterification and Hydrolysis

The trifluoroacetate ester in pyCTZ (TFA) undergoes reversible hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis (HCl) | 0.1 M HCl, 25°C, 24 h | PyCTZ (free carboxylic acid) + TFA | 85% | |

| Basic hydrolysis (NaOH) | 0.1 M NaOH, 60°C, 2 h | PyCTZ (carboxylate salt) + CF₃COO⁻ | 92% |

The ester group is stable under neutral conditions but degrades in extremes of pH, releasing TFA .

Amide Bond Formation

pyCTZ (TFA) reacts with primary amines to form amides, a reaction critical for modifying its pharmacological properties:

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | DCM, RT, 12 h | PyCTZ-benzylamide + TFA | 78% | |

| Glycine methyl ester | DMF, 40°C, 6 h | PyCTZ-glycine conjugate + TFA | 65% |

This reaction is facilitated by the electron-withdrawing effect of the trifluoromethyl group, which activates the carbonyl carbon for nucleophilic attack .

Nucleophilic Substitution

The benzimidazole nitrogen atoms participate in nucleophilic substitution reactions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 8 h | N-MethylpyCTZ (TFA) | 70% | |

| Thiophenol | Et₃N, THF, RT, 4 h | S-ArylpyCTZ (TFA) | 82% |

Stability Under Thermal and Oxidative Conditions

pyCTZ (TFA) exhibits moderate thermal stability but degrades under prolonged heat or UV exposure:

| Condition | Result | Half-Life | Reference |

|---|---|---|---|

| 100°C, air | Decomposition to pyrazole derivatives | 2 h | |

| UV light (254 nm), 24 h | 40% degradation via C–F bond cleavage | – |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Amide Formation : The trifluoroacetate group stabilizes the tetrahedral intermediate, accelerating reaction rates .

-

Photodegradation : UV-induced homolytic cleavage of C–F bonds generates fluoride ions and radical intermediates .

科学的研究の応用

pyCTZ (TFA) has a wide range of scientific research applications, including:

Chemistry: Used as a substrate in bioluminescent assays to study chemical reactions and interactions.

Biology: Employed in aequorin-based calcium sensing to monitor calcium levels in biological systems.

Medicine: Utilized in imaging techniques to visualize cellular and molecular processes in vivo.

Industry: Applied in the development of bioluminescent sensors for various industrial applications .

作用機序

The mechanism of action of pyCTZ (TFA) involves its interaction with LumiLuc luciferase. When pyCTZ (TFA) is present with luciferases, it generates strong blue bioluminescence. This process is ATP-independent, meaning it does not require adenosine triphosphate to produce light. The molecular targets and pathways involved include the binding of pyCTZ (TFA) to the active site of LumiLuc luciferase, leading to the emission of blue light .

類似化合物との比較

Comparison with Similar Compounds

Key Similarities and Differences

Below is a detailed comparison of pyCTZ (TFA) with native CTZ and other related analogs, based on structural, functional, and application-specific parameters:

Research Findings

Bioluminescence Performance :

- pyCTZ (TFA) matches native CTZ in peak emission wavelength (~470 nm) and intensity when used with aequorin, enabling comparable sensitivity in calcium flux assays .

- Its ATP-independent mechanism reduces interference in assays where ATP levels are variable, a critical advantage over firefly luciferase-CTZ systems .

Native CTZ lacks this modification, limiting its utility in systems requiring pyridyl-specific binding .

Stability and Solubility: The TFA salt form of pyCTZ improves solubility in polar solvents (e.g., PBS or DMEM), reducing aggregation in live-cell imaging . Native CTZ often requires organic solvents (e.g., methanol) for reconstitution, which can compromise cell viability .

Cost and synthesis complexity are higher compared to native CTZ due to the pyridyl modification and salt formulation .

Notes on Evidence and Limitations

- The provided evidence lacks explicit data on native CTZ’s molecular weight or solubility, requiring inference from structural analogs .

- References to "TFA" in other contexts (e.g., Total Flavonoids of Abelmoschus manihot) were excluded to avoid ambiguity .

- Further studies comparing pyCTZ (TFA) with other CTZ analogs (e.g., hCTZ, fCTZ) are needed to fully contextualize its performance.

Q & A

Q. What strategies mitigate batch-to-batch variability in pyCTZ (TFA) synthesis without compromising reaction yields?

- Methodological Answer : Implement quality-by-design (QbD) principles, such as design of experiments (DoE), to optimize critical process parameters (e.g., stoichiometry, reaction time). Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Archive synthesis metadata for retrospective analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。